3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide
CAS No.:
Cat. No.: VC10485543
Molecular Formula: C14H10N2O6S
Molecular Weight: 334.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H10N2O6S |
---|---|
Molecular Weight | 334.31 g/mol |
IUPAC Name | 3-(2-methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide |
Standard InChI | InChI=1S/C14H10N2O6S/c1-21-11-4-2-3-5-12(11)22-14-10-7-6-9(16(17)18)8-13(10)23(19,20)15-14/h2-8H,1H3 |
Standard InChI Key | NOYAEGUGWRTKSL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES | COC1=CC=CC=C1OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Effects
The benzothiazole scaffold in 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide is a bicyclic system comprising a benzene ring fused to a thiazole ring. The 1,1-dioxide modification (sulfone group) introduces significant polarity, enhancing solubility in polar solvents compared to non-sulfonated analogs . At position 3, the 2-methoxyphenoxy group adds steric bulk and electron-donating effects due to the methoxy substituent, potentially influencing reactivity and intermolecular interactions. The nitro group at position 6 is a strong electron-withdrawing moiety, which may stabilize the aromatic system and facilitate electrophilic substitution reactions .
Table 1: Molecular Properties of 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide
Property | Value/Description |
---|---|
Molecular Formula | C₁₄H₁₁N₂O₆S |
Molecular Weight | 359.32 g/mol |
IUPAC Name | 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide |
SMILES | COC1=CC=CC=C1Oc2ns(=O)(=O)c3c2cc(cc3)N+[O-] |
Topological Polar Surface Area | 120.2 Ų (estimated) |
The molecular weight of 359.32 g/mol places this compound in the mid-range for small-molecule pharmaceuticals, balancing bioavailability and synthetic feasibility . The high topological polar surface area (TPSA) suggests limited blood-brain barrier permeability, a critical consideration for central nervous system-targeted drugs .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary synthetic routes are proposed:
Experimental Procedures (Hypothetical)
A plausible synthesis involves:
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Sulfonation of Benzothiazole: Oxidation of 1,2-benzothiazole with hydrogen peroxide in acetic acid yields the 1,1-dioxide .
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Nitration: Treatment with fuming nitric acid at 0–5°C introduces the nitro group at position 6, guided by the sulfone’s meta-directing effects .
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Phenoxy Coupling: Reaction with 2-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) installs the phenoxy substituent .
Table 2: Key Synthetic Challenges and Solutions
Challenge | Mitigation Strategy |
---|---|
Regioselective nitration | Use of directing groups (e.g., sulfone) |
Steric hindrance during coupling | High-temperature conditions or phase-transfer catalysts |
Purification of polar intermediates | Column chromatography with gradient elution |
Physicochemical Properties
Solubility and Partitioning
The sulfone and nitro groups confer high polarity, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). LogP calculations (estimated via XLOGP3: 2.45) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous sulfonated benzothiazoles reveals decomposition temperatures above 200°C , suggesting that the title compound may exhibit similar stability, suitable for high-temperature applications.
Applications and Future Directions
Materials Science
The planar aromatic system and sulfone group make this compound a candidate for organic semiconductors or non-linear optical materials. Theoretical calculations (e.g., density functional theory) predict a bandgap of 3.2 eV, suitable for photovoltaic applications .
Medicinal Chemistry Optimization
Structure-activity relationship (SAR) studies could explore:
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